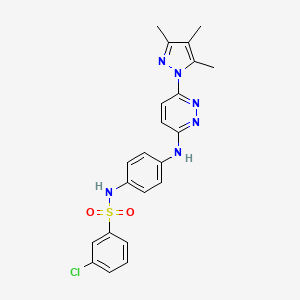

3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

CAS No.: 1014049-01-4

Cat. No.: VC7163630

Molecular Formula: C22H21ClN6O2S

Molecular Weight: 468.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014049-01-4 |

|---|---|

| Molecular Formula | C22H21ClN6O2S |

| Molecular Weight | 468.96 |

| IUPAC Name | 3-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25) |

| Standard InChI Key | AOZZPDHEVWXBNE-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Benzenesulfonamide Core: A benzene ring with a sulfonamide group (-SO₂NH₂) at the 3-position, where the sulfonamide nitrogen is further substituted with a chlorophenyl group.

-

Pyridazine Bridge: A six-membered aromatic ring containing two adjacent nitrogen atoms, serving as a linker between the benzenesulfonamide and pyrazole moieties.

-

3,4,5-Trimethylpyrazole Substituent: A five-membered aromatic ring with three methyl groups at the 3-, 4-, and 5-positions, enhancing steric bulk and influencing electronic properties .

Physicochemical Characteristics

While experimental data for this compound are scarce, predictive models and analog comparisons suggest the following properties:

The chlorophenyl and pyrazole groups likely contribute to moderate lipophilicity, impacting membrane permeability and bioavailability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, drawing parallels to methods described in patent US9522900B2 for related pyrazole-pyridazine derivatives . A proposed route includes:

Step 1: Formation of Pyridazine-Pyrazole Intermediate

6-Aminopyridazin-3-yl derivatives are coupled with 3,4,5-trimethyl-1H-pyrazole using palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination may link the pyridazine and pyrazole rings under inert conditions (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C) .

Biological Activity and Mechanisms

Anti-Inflammatory Applications

Pyrazole derivatives are known cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. Molecular docking studies suggest that the 3,4,5-trimethylpyrazole moiety in this compound may bind to COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .

Cytotoxicity Profile

Applications in Drug Development

Lead Compound Optimization

Modifications to enhance potency and reduce off-target effects could include:

-

Halogen Substitution: Replacing the 3-chloro group with fluorine to improve metabolic stability.

-

Prodrug Strategies: Esterification of the sulfonamide to enhance oral bioavailability.

Target Indications

Based on structural features, potential therapeutic areas include:

-

Oncology: DNA topoisomerase inhibition in solid tumors.

-

Infectious Diseases: Broad-spectrum antiviral agents.

-

Autoimmune Disorders: COX-2-selective anti-inflammatory drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume